![molecular formula C26H21FN4O2 B2505525 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine CAS No. 1251695-33-6](/img/no-structure.png)

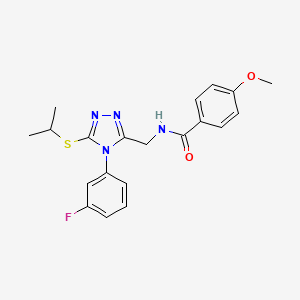

2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

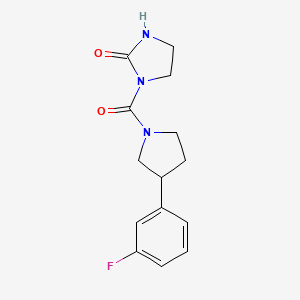

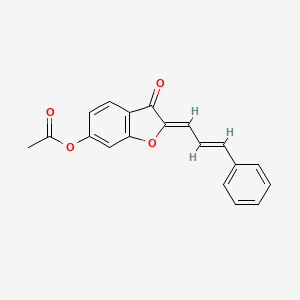

2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine is a useful research compound. Its molecular formula is C26H21FN4O2 and its molecular weight is 440.478. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Derivatives in Drug Development

Piperazine rings are a common structural motif in pharmaceuticals, suggesting the potential of 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine in drug development. Piperazine derivatives have been studied for their antiarrhythmic properties, indicating potential applications in cardiovascular therapeutics (Likhosherstov et al., 2003). Moreover, these compounds have shown promising anticonvulsant and antimicrobial activities, suggesting their utility in neurological and infectious disease treatments (Aytemir et al., 2010).

Pyrazine Compounds in Flavor and Aroma Chemistry

Pyrazine derivatives contribute significantly to the flavor and aroma of foods, indicating potential applications in the food industry for enhancing sensory experiences. The dimerization of azomethine ylides, related to the Maillard reaction, can lead to pyrazine formation, suggesting a pathway for generating desirable flavors in processed foods (Guerra & Yaylayan, 2010).

Biological Activities and Therapeutic Potential

The diverse pharmacological activities of pyrazine and piperazine derivatives, including anticancer, antibacterial, and anticonvulsant effects, underscore the broad therapeutic potential of compounds like this compound. Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant antitumor activity, providing a basis for the exploration of similar compounds in oncology (Abdellatif et al., 2014).

Future Directions

Mechanism of Action

Target of Action

The compound contains a piperazine ring, which is a common structural motif found in many biologically active compounds . Piperazine derivatives are known to interact with various targets such as dopamine, serotonin, and adrenergic receptors .

Pharmacokinetics

The presence of a piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine' involves the reaction of 2-chloro-3-(phenylthio)pyrazine with 2-({2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)ethanamine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-3-(phenylthio)pyrazine", "2-({2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)ethanamine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-(phenylthio)pyrazine in a suitable solvent (e.g. DMF, DMSO) and add the base.", "Step 2: Add 2-({2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)ethanamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or chromatography and purify as necessary." ] } | |

CAS No. |

1251695-33-6 |

Molecular Formula |

C26H21FN4O2 |

Molecular Weight |

440.478 |

IUPAC Name |

2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H21FN4O2/c1-15-7-9-19(11-16(15)2)31-26(33)21-14-28-23-10-8-17(12-20(23)24(21)30-31)25(32)29-13-18-5-3-4-6-22(18)27/h3-12,14,30H,13H2,1-2H3,(H,29,32) |

InChI Key |

JNDLTGDYYUSFJL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5F)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)

![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)

![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2505462.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)